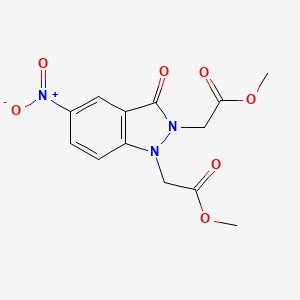![molecular formula C7H7BN2O2 B12500411 Imidazo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B12500411.png)
Imidazo[1,5-a]pyridin-6-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,5-a]pyridin-6-ylboronic acid is a boronic acid derivative that features an imidazo[1,5-a]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common synthetic methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions often employ readily available starting materials and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridin-6-ylboronic acid may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,5-a]pyridin-6-ylboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the imidazo[1,5-a]pyridine core.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, alkylamines, and transition metal catalysts . Reaction conditions may vary depending on the desired transformation, but they generally involve mild temperatures and atmospheric pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic esters or alcohols, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,5-a]pyridin-6-ylboronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of optoelectronic devices, sensors, and imaging agents.
Wirkmechanismus
The mechanism of action of imidazo[1,5-a]pyridin-6-ylboronic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]pyridin-6-ylboronic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-6-boronic acid: Shares a similar core structure but differs in the position of the boronic acid group.
Imidazo[1,2-a]pyrazine derivatives: Possess a different heterocyclic scaffold but exhibit similar chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features and versatile applications, making it a valuable compound for various scientific and industrial purposes.
Eigenschaften
Molekularformel |
C7H7BN2O2 |
|---|---|
Molekulargewicht |
161.96 g/mol |
IUPAC-Name |
imidazo[1,5-a]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-3-9-5-10(7)4-6/h1-5,11-12H |
InChI-Schlüssel |
VBZURCXVHLSJJL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN2C=NC=C2C=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12500349.png)

![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)
![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)


![Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500381.png)

![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde](/img/structure/B12500385.png)
![4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B12500391.png)


